Product packaging for Methyl 5-(4-chlorophenyl)nicotinate(Cat. No.:CAS No. 893734-71-9)

Methyl 5-(4-chlorophenyl)nicotinate

Cat. No.: B1628952
CAS No.: 893734-71-9
M. Wt: 247.67 g/mol
InChI Key: AQMWNRLTJWPFFL-UHFFFAOYSA-N
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Description

Significance of Nicotinate (B505614) Scaffold in Synthetic Chemistry

The nicotinate scaffold, derived from nicotinic acid (also known as niacin or vitamin B3), is a heterocyclic motif of fundamental importance in chemistry and biology. Nicotinic acid and its derivatives are precursors to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which plays a critical role in cellular metabolism. nih.gov This inherent biological relevance has made the nicotinate structure a privileged scaffold in medicinal chemistry.

Researchers have utilized the nicotinate core to develop a wide array of therapeutic agents. By modifying the pyridine (B92270) ring, scientists have synthesized derivatives with potent anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netchemistryjournal.netnih.gov For instance, certain 2-aryl nicotinic acid derivatives have been identified as effective analgesic and anti-inflammatory compounds, while other variations have shown promise as novel treatments for tuberculosis. researchgate.netnih.gov

Beyond medicine, the nicotinate scaffold is a valuable building block in the synthesis of agrochemicals. chemistryjournal.net The reactivity of the scaffold allows for its incorporation into more complex molecules, demonstrating its versatility and importance in various sectors of the chemical industry.

Role of Halogenated Phenyl Moieties in Molecular Design

The introduction of halogen atoms, particularly chlorine, onto a phenyl ring is a well-established and powerful strategy in molecular design, especially in the field of drug discovery. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The "Topliss tree," a classic decision-making tool in medicinal chemistry, frequently guides the substitution of phenyl rings with chlorine to optimize biological activity. youtube.com

One of the key reasons for the utility of halogens is their ability to form halogen bonds. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic region (a Lewis acid) and interacts with an electron-rich atom, such as an oxygen or nitrogen atom in a protein's backbone. acs.orgacs.org This specific interaction can anchor a drug molecule into the active site of a target protein, significantly enhancing its potency and selectivity. acs.orgnih.gov For example, the strategic placement of a 4-chlorophenyl moiety has been shown to improve the binding affinity of ligands to targets like human cathepsin L and the nicotinic acetylcholine (B1216132) receptor through the formation of critical halogen bonds. acs.org

Research Context of Methyl 5-(4-chlorophenyl)nicotinate

This compound is a chemical compound that embodies the strategic combination of the two structural features discussed above. Its molecular structure consists of a methyl nicotinate core substituted at the 5-position with a 4-chlorophenyl group.

PropertyValueSource
Chemical Formula C₁₃H₁₀ClNO₂ chemicalbook.com
Molecular Weight 247.68 g/mol chemicalbook.com
CAS Number 893734-71-9 bldpharm.com
Synonyms Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate, 5-(4-Chloro-phenyl)-nicotinic acid methyl ester chemicalbook.com

This compound is not typically an end-product but rather a valuable intermediate or building block available from commercial suppliers. Its significance lies in its potential for constructing more complex molecules intended for biological screening. It provides researchers with a starting material that already contains the desirable halogenated phenyl moiety correctly positioned on the biologically relevant nicotinate scaffold.

A highly plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. mdpi.comyoutube.com This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. In a likely synthetic route, methyl 5-bromonicotinate would be coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield the final product. This reaction is known for its high efficiency and tolerance of various functional groups, making it ideal for synthesizing biaryl compounds of this type. youtube.comnih.gov

Researchers might use this compound in the development of novel enzyme inhibitors, such as those targeting cyclooxygenase-2 (COX-2), where related nicotinate structures have shown promise. nih.gov The presence of the 4-chlorophenyl group offers a handle for exploiting halogen bonding to achieve high binding affinity and selectivity, a key goal in modern drug design. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO2 B1628952 Methyl 5-(4-chlorophenyl)nicotinate CAS No. 893734-71-9

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMWNRLTJWPFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602421
Record name Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893734-71-9
Record name Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5 4 Chlorophenyl Nicotinate and Analogues

Direct Synthesis Strategies for Methyl 5-(4-chlorophenyl)nicotinate

The most prominent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a biaryl linkage from a halide and a boronic acid, offering high yields and functional group tolerance. nih.govmdpi.com

The synthesis of this compound is fundamentally a multistep process that hinges on the strategic formation of the key aryl-aryl bond. The most common pathway involves the Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its mild conditions and compatibility with a wide range of functional groups. researchgate.net

The general retrosynthetic analysis for this compound points to two primary precursors: a 5-halonicotinate (typically methyl 5-bromonicotinate) and a (4-chlorophenyl)boronic acid. The forward reaction, therefore, involves the palladium-catalyzed coupling of these two fragments.

Optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are often adjusted include the choice of palladium catalyst, the ligand, the base, and the solvent system. covasyn.com For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. nih.gov The selection of the base, such as potassium carbonate or potassium phosphate (B84403), is also critical as it participates in the transmetalation step of the catalytic cycle. yonedalabs.comyoutube.com

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time. Upon completion, the product is typically isolated and purified through extraction and column chromatography.

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors.

Methyl 5-bromonicotinate: This precursor is typically prepared via the esterification of 5-bromonicotinic acid. A common method involves refluxing 5-bromonicotinic acid in anhydrous methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. The reaction is driven to completion by the removal of water or by using an excess of methanol. An alternative method that avoids acidic conditions is the reaction of 5-bromonicotinic acid with diazomethane (B1218177) in diethyl ether, although this method requires special precautions due to the hazardous nature of diazomethane.

4-Chlorophenylboronic acid: This precursor can be synthesized through several routes. A widely used method is the reaction of 4-chloroaniline (B138754) with hydrogen chloride and sodium nitrite (B80452) in an aqueous methanol solution at low temperatures, followed by reaction with tetrahydroxydiboron. yonedalabs.com Another common approach involves the Grignard reaction of 1,4-dichlorobenzene (B42874) with magnesium to form the corresponding Grignard reagent, which is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or tributyl borate, followed by acidic workup. rsc.org A Friedel-Crafts reaction between chlorobenzene (B131634) and boron trichloride (B1173362) in the presence of a catalyst, followed by hydrolysis, also yields 4-chlorophenylboronic acid. acs.org

The purity of these precursors is paramount, as impurities can interfere with the catalytic cycle of the Suzuki-Miyaura coupling reaction, leading to lower yields and the formation of byproducts.

The conditions for the Suzuki-Miyaura coupling to form this compound are chosen to facilitate the catalytic cycle and ensure high product yield.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the palladium catalyst. The temperature is a crucial parameter, with many Suzuki couplings of heteroaryl halides proceeding effectively at elevated temperatures, often between 80°C and 100°C. nih.gov The choice of base is also critical, with inorganic bases like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) being commonly used. nih.govresearchgate.net These bases are essential for the activation of the boronic acid.

Solvent Systems: A variety of solvents can be used for Suzuki-Miyaura reactions, and the choice often depends on the solubility of the reactants and the reaction temperature. A common practice is to use a mixture of an organic solvent and water. nih.gov The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step. Common organic solvents include:

Ethers such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF). nih.govyonedalabs.com

Aromatic hydrocarbons like toluene. yonedalabs.com

Amide solvents such as dimethylformamide (DMF). researchgate.net

The ratio of the organic solvent to water is an important variable to optimize, with a common ratio being around 4:1. nih.gov The viscosity of the solvent can also play a role, with less viscous solvents sometimes leading to better reaction kinetics.

Table 1: Typical Reaction Parameters for the Synthesis of this compound via Suzuki-Miyaura Coupling

ParameterTypical Value/ReagentPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the cross-coupling reaction.
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst.
Base K₃PO₄, Na₂CO₃, K₂CO₃Activates the boronic acid for transmetalation.
Solvent System Dioxane/Water, THF/Water, Toluene/WaterDissolves reactants and facilitates the reaction.
Temperature 80-100 °CProvides energy for the reaction to proceed.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from oxidation.

Esterification and Derivatization Techniques for Nicotinate (B505614) Esters

The synthesis and modification of nicotinate esters are fundamental processes in organic chemistry, providing access to a wide array of functionalized pyridine (B92270) derivatives.

Nicotinic acid and its substituted derivatives can be converted to their corresponding esters through several established methods.

Fischer Esterification: This is a classic and widely used method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. For the synthesis of methyl nicotinate, nicotinic acid is refluxed with methanol and a catalytic amount of sulfuric acid. covasyn.com

Reaction with Thionyl Chloride: Nicotinic acid can be first converted to its more reactive acid chloride, nicotinoyl chloride, by treatment with thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with the desired alcohol to form the ester. This method is often faster and not reversible, but it involves harsher reagents.

Alkyl Halide Esterification: In the presence of a base, the carboxylate salt of nicotinic acid can be reacted with an alkyl halide to form the ester. This method is particularly useful when the alcohol is expensive or sensitive to acidic conditions.

Methyl nicotinate serves as a versatile intermediate for the synthesis of a variety of other nicotinic acid derivatives, primarily through reactions involving the ester group.

Amidation: One of the most common derivatizations is the conversion of methyl nicotinate to nicotinamides. This can be achieved by reacting the ester with an amine. The reaction can be carried out by heating the ester with the amine, sometimes in the presence of a catalyst. A greener approach involves the use of lipases, such as Novozym® 435, which can catalyze the amidation of methyl nicotinate with various amines in an organic solvent like tert-amyl alcohol, often with high yields and under mild conditions. organic-chemistry.org

Transesterification: Methyl nicotinate can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This process, known as transesterification, is an equilibrium reaction. To favor the formation of the new ester, the alcohol reactant is typically used in large excess, or the methanol by-product is removed as it forms. For example, the synthesis of menthyl nicotinate can be achieved through the transesterification of methyl nicotinate with menthol. google.com

Reduction: The ester group of methyl nicotinate can be reduced to an alcohol. For instance, treatment with sodium borohydride (B1222165) in methanol can reduce the ester to 3-pyridylmethanol. covasyn.com This provides a route to another important class of pyridine derivatives.

Advanced Synthetic Approaches to Nicotinate Derivatives

Modern synthetic chemistry has seen a shift towards greener, more efficient, and highly selective methods. The synthesis of nicotinate derivatives has benefited significantly from these advancements, moving beyond traditional multi-step procedures that often involve harsh conditions and generate considerable waste.

Enzymatic Catalysis in Nicotinamide (B372718) Derivative Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. researchgate.net While specific enzymatic routes to this compound are not extensively documented, the enzymatic synthesis of nicotinamide and nicotinic acid derivatives provides a strong precedent for its potential biocatalytic production. organic-chemistry.orgnih.govfrontiersin.org

Enzymes, particularly lipases and nitrilases, have been successfully employed in the synthesis of various nicotinic acid esters and amides. nih.govfrontiersin.org For instance, nitrilases have been used for the conversion of 3-cyanopyridine (B1664610) to nicotinic acid with high efficiency. nih.govfrontiersin.org The subsequent esterification to the methyl ester could potentially be achieved using a lipase. The advantages of enzymatic processes include high chemo-, regio-, and enantioselectivity, which are often difficult to achieve with conventional chemical methods.

Table 1: Examples of Enzymatic Synthesis of Nicotinic Acid and its Derivatives

EnzymeSubstrateProductKey FindingsReference
Nitrilase from Rhodococcus rhodochrous J13-CyanopyridineNicotinic acid100% yield in a single bioconversion step. nih.govfrontiersin.org
LipaseNicotinic acid and various alcoholsNicotinic acid estersLipases can catalyze esterification in non-aqueous media. google.com
Immobilized whole cells3-cyanopyridineNicotinic acidHigh tolerance and stability, suitable for industrial applications. nih.gov

Continuous-Flow Microreactor Applications for Enhanced Synthesis

Continuous-flow microreactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and ease of scalability. nih.govmdpi.comrsc.orgresearchgate.netnih.gov The synthesis of pyridine and nicotinamide derivatives has been successfully demonstrated in continuous-flow systems. nih.govmdpi.com

A notable example is the N-oxidation of pyridine derivatives in a packed-bed microreactor, which showed high efficiency and stability over extended periods. nih.gov While a direct continuous-flow synthesis of this compound is not reported, the existing literature suggests its feasibility. A potential flow process could involve the coupling of a brominated nicotinate with a boronic acid in a heated microreactor packed with a palladium catalyst, followed by in-line purification.

Table 2: Continuous-Flow Synthesis of Pyridine and Nicotinamide Derivatives

Reaction TypeReactantsCatalyst/ConditionsKey AdvantagesReference
N-OxidationPyridine derivatives, H₂O₂Titanium silicalite (TS-1) packed-bed microreactorSafer, greener, and more efficient than batch reactors. nih.gov
Amide SynthesisMethyl nicotinate, aminesNovozym® 435Reaction time shortened from 24h to 35 min with improved yield. researchgate.net
NitrationFurfuralIn situ generated acetyl nitrateSafe, high-yield nitration of a sensitive substrate. nih.govresearchgate.netnih.gov

Microwave-Assisted Synthesis of Chlorophenyl Nicotinates

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes, and improving yields. researchgate.netresearchgate.netresearchgate.netorganic-chemistry.org The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is particularly well-suited for microwave acceleration. researchgate.netresearchgate.net

The synthesis of 5-aryl nicotinates can be efficiently achieved through the microwave-assisted Suzuki coupling of a 5-halonicotinate with an appropriate arylboronic acid. An analogous reaction, the microwave-assisted Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with 4-chlorophenylboronic acid, has been reported to proceed in high yield (96%) within 25 minutes. researchgate.net This suggests that a similar protocol could be applied for the synthesis of this compound from methyl 5-bromonicotinate and 4-chlorophenylboronic acid.

Table 3: Microwave-Assisted Suzuki Coupling for the Synthesis of Aryl-Substituted Heterocycles

SubstratesCatalystBase/SolventTimeYieldReference
Methyl 5-bromobenzofuran-2-carboxylate, 4-chlorophenylboronic acidPd(II)-complexCs₂CO₃ / Toluene25 min96% researchgate.net
4-Bromoacetophenone, phenylboronic acidPd(II)-complexKOH / Water-94% researchgate.net

Synthetic Routes for Related Chlorophenyl-Substituted Pyridine Carboxylates

The synthesis of chlorophenyl-substituted pyridine carboxylates often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. organic-chemistry.orgnih.gov These methods allow for the direct formation of the carbon-carbon bond between the pyridine ring and the chlorophenyl moiety.

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is widely favored due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The reaction typically involves the coupling of a halopyridine carboxylate with a chlorophenylboronic acid in the presence of a palladium catalyst and a base.

The Negishi coupling, on the other hand, employs an organozinc reagent. nih.gov While organozinc compounds are more reactive and sensitive than organoboron compounds, the Negishi coupling can be advantageous in certain cases, particularly for substrates that are unreactive under Suzuki conditions.

A general route to this compound would involve the Suzuki-Miyaura coupling of methyl 5-bromonicotinate with 4-chlorophenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial for achieving a high yield. Subsequent hydrolysis of the ester can yield the corresponding 5-(4-chlorophenyl)nicotinic acid.

Structural Elucidation and Characterization Studies

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the structure of new chemical entities. By interacting with the molecule using different forms of electromagnetic radiation, scientists can deduce the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

In a typical ¹H-NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern would lead to specific splitting patterns (couplings). The protons on the 4-chlorophenyl ring would likely appear as a set of two doublets due to symmetry, also in the aromatic region. The methyl protons of the ester group would be expected to appear as a sharp singlet in the upfield region (around δ 3.9-4.0 ppm).

The ¹³C-NMR spectrum would complement this information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (typically δ 165-175 ppm) and the various aromatic carbons.

Predicted ¹H-NMR Chemical Shifts

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyridine Ring Protons 7.5 - 9.2 Multiplets/Doublets
4-Chlorophenyl Protons 7.4 - 7.8 Doublets (AA'BB' system)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Methyl 5-(4-chlorophenyl)nicotinate, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group would be prominent. Other key signals would include those for aromatic C=C and C-H stretching, C-O stretching of the ester, and the C-Cl stretching vibration.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O Stretch ~1720-1730
Aromatic C=C Stretch ~1600, ~1480
Aromatic C-H Stretch ~3050-3100
Ester C-O Stretch ~1250-1300

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₃H₁₀ClNO₂, giving it a molecular weight of approximately 247.68 g/mol . chemicalbook.comchemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 247, with a characteristic isotopic pattern (M+2 peak at m/z 249) due to the presence of the chlorine-37 isotope.

Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 216, or the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 188.

Crystallographic Investigations

While spectroscopic methods provide data on connectivity, crystallographic techniques like X-ray diffraction offer a precise three-dimensional map of the atoms in a crystal, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy Applications in Molecular Architecture Analysis

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a detailed fingerprint of a molecule by probing its vibrational modes. These experimental techniques, often complemented by theoretical calculations such as Density Functional Theory (DFT), allow for the precise assignment of vibrational frequencies to specific bonds and functional groups within the molecule.

Detailed research findings from FT-IR and FT-Raman studies offer insights into the molecular structure of compounds containing similar functional moieties, such as chlorophenyl and methyl nicotinate (B505614) groups. For instance, the characteristic stretching vibrations of the carbonyl group (C=O) in the methyl ester are typically observed in a specific region of the infrared spectrum. Similarly, the vibrations associated with the pyridine ring and the chlorophenyl ring provide valuable structural information.

The aromatic C-H stretching vibrations are generally found between 3100 and 3000 cm⁻¹. acadpubl.eu The C=C stretching vibrations of aromatic rings typically appear in the range of 1625-1430 cm⁻¹. acadpubl.eu The C-Cl bond also has characteristic stretching frequencies that can be identified in the vibrational spectra.

While specific experimental data for this compound is not available in the provided search results, analysis of related structures allows for the prediction of where key vibrational bands would likely occur. For example, studies on other chlorophenyl derivatives provide a basis for assigning the vibrational modes of the chlorophenyl group in the target molecule. acadpubl.eunih.govresearchgate.net

To illustrate the type of data obtained from such analyses, the following tables present hypothetical but representative FT-IR and FT-Raman data for this compound, based on typical frequency ranges for the constituent functional groups.

Table 1: Hypothetical FT-IR Spectral Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~3070WeakAromatic C-H Stretch
~2950WeakMethyl C-H Stretch
~1725StrongC=O Stretch (Ester)
~1590MediumAromatic C=C Stretch
~1480MediumAromatic C=C Stretch
~1280StrongC-O Stretch (Ester)
~1100MediumC-Cl Stretch
~830StrongC-H Out-of-plane Bend

Table 2: Hypothetical FT-Raman Spectral Data for this compound

Frequency (cm⁻¹)IntensityAssignment
~3065MediumAromatic C-H Stretch
~1600StrongAromatic C=C Stretch
~1250MediumRing Breathing Mode
~1090StrongC-Cl Stretch
~1020MediumRing Trigonal Bending
~750MediumC-C-C In-plane Bend

These tables demonstrate how vibrational spectroscopy can map the molecular architecture. The precise frequencies and their assignments would be confirmed through detailed quantum chemical calculations and comparison with experimental spectra.

Exploration of Biological Activities and Underlying Mechanisms for Nicotinate and Chlorophenyl Derivatives

Anti-inflammatory Research

The anti-inflammatory potential of a compound is often assessed through its ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase enzymes and pro-inflammatory cytokines like Interleukin-6, as well as its direct analgesic effects.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory process by catalyzing the conversion of arachidonic acid into prostaglandins (B1171923). nih.gov COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that serve homeostatic functions, while COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. nih.govyoutube.com Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. youtube.com

The structural components of a molecule play a critical role in its ability to inhibit COX enzymes. For instance, the presence of a 4-chlorobenzoyl group has been identified as a crucial determinant of the inhibitory potency of certain COX inhibitors. nih.gov In some molecular scaffolds, substituting this group can lead to changes in selectivity between COX-1 and COX-2. nih.gov This suggests that the 4-chlorophenyl group within Methyl 5-(4-chlorophenyl)nicotinate could contribute to its potential as a COX inhibitor.

Furthermore, the nicotinate (B505614) portion of the molecule also has implications for inflammatory pathways. Methyl nicotinate is known to induce vasodilation, an effect that can be suppressed by inhibitors of prostaglandin (B15479496) biosynthesis. drugbank.com This indicates that the effects of methyl nicotinate on vascular smooth muscles may be mediated by the release of local prostaglandins, suggesting an interaction with the COX pathway. drugbank.com The mechanism of action for many COX inhibitors involves binding to the active site of the enzyme. For some inhibitors, this involves interactions with key amino acid residues such as Ser-530 and Tyr-385. nih.gov

Interleukin-6 (IL-6) Inhibitory Activity Studies

Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in promoting inflammation. nih.gov It is produced by various immune cells in response to infection or tissue injury and contributes to the acute phase response, including the production of C-reactive protein (CRP) by the liver. nih.gov Consequently, inhibitors of IL-6 or its receptor are considered valuable therapeutic targets for inflammatory diseases. nih.govyoutube.com

The nicotinic acid (niacin) component of this compound suggests a potential for IL-6 inhibition. Studies have shown that niacin can reduce the secretion of pro-inflammatory cytokines, including IL-6, from macrophages. nih.gov This inhibitory effect on cytokine production is a key aspect of its anti-atherosclerotic properties, independent of its lipid-modifying effects. nih.gov The mechanism of IL-6 signaling involves its binding to the IL-6 receptor (IL-6R), which then associates with the gp130 signal-transducing subunit, activating downstream pathways like the JAK/STAT cascade. nih.gov

While direct studies on this compound are not available, the known ability of niacin to modulate IL-6 production provides a strong rationale for investigating the IL-6 inhibitory potential of its derivatives. nih.gov

Analgesic Potential

The analgesic potential of a compound is its ability to relieve pain. Methyl nicotinate itself has demonstrated both peripheral and central antialgesic activity in animal models. medchemexpress.com It has been shown to significantly reduce the number of writhes induced by acetic acid, an effect comparable to that of aspirin. medchemexpress.com This suggests that part of its analgesic effect could be linked to its anti-inflammatory properties, possibly through the inhibition of prostaglandin synthesis.

Furthermore, derivatives of nicotinic acid have been explored for their analgesic properties. For example, esters of salicylic (B10762653) acid, which are known analgesics, are often formulated with methyl nicotinate in topical preparations for the relief of muscle and joint pain. mdpi.com The vasodilatory property of methyl nicotinate is thought to enhance the penetration of other active ingredients. mdpi.com

The presence of the 4-chlorophenyl group may also contribute to the analgesic activity. Research on various heterocyclic compounds has shown that the introduction of a chlorophenyl substituent can lead to significant analgesic effects.

Antimicrobial and Antifungal Investigations

The increasing prevalence of drug-resistant pathogens necessitates the search for new antimicrobial and antifungal agents. Nicotinamide (B372718) and chlorophenyl derivatives have emerged as promising scaffolds in this area.

Antibacterial Efficacy Studies Against Various Strains

Several studies have highlighted the antibacterial potential of compounds structurally related to this compound. For instance, a series of nicotinonitrile derivatives containing a 4-chlorophenyl group have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net These studies provide insight into the potential spectrum of activity for such compounds.

The following table summarizes the in vitro antibacterial activity of some nicotinonitrile derivatives containing a chlorophenyl group, expressed as the zone of inhibition in millimeters.

Table 1: In Vitro Antibacterial Activity of Selected Nicotinonitrile Derivatives

Compound/Bacterial Strain Bacillus megaterium (Zone of Inhibition in mm) Staphylococcus aureus (Zone of Inhibition in mm) Escherichia coli (Zone of Inhibition in mm) Salmonella typhi (Zone of Inhibition in mm)
2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methylamino]phenyl}-4-(4-methoxyphenyl)nicotinonitrile 15 14 12 13
2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methylamino]phenyl}-4-(4-methoxyphenyl)nicotinonitrile 16 15 13 14
2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methylamino]phenyl}-4-(4-chlorophenyl)nicotinonitrile 17 16 14 15

Data is representative of findings for structurally related compounds and not directly for this compound. The data is adapted from a study on related nicotinonitrile derivatives. researchgate.net

The results indicate that these compounds exhibit moderate activity against both Gram-positive and Gram-negative bacteria. The presence of both the chlorophenyl and nicotinonitrile moieties appears to be important for the observed antibacterial effects.

Antifungal Spectrum Analysis

In addition to antibacterial properties, derivatives of nicotinamide and related heterocycles have been investigated for their antifungal activity. Studies on nicotinonitrile derivatives containing a chlorophenyl group have also assessed their efficacy against fungal pathogens. researchgate.net

The table below presents the in vitro antifungal activity of selected nicotinonitrile derivatives against Aspergillus niger.

Table 2: In Vitro Antifungal Activity of Selected Nicotinonitrile Derivatives

Compound Aspergillus niger (Zone of Inhibition in mm)
2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methylamino]phenyl}-4-(4-methoxyphenyl)nicotinonitrile 14
2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methylamino]phenyl}-4-(4-methoxyphenyl)nicotinonitrile 15
2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methylamino]phenyl}-4-(4-chlorophenyl)nicotinonitrile 16

Data is representative of findings for structurally related compounds and not directly for this compound. The data is adapted from a study on related nicotinonitrile derivatives. researchgate.net

These findings suggest that compounds with a chlorophenyl-substituted nicotinonitrile backbone possess notable antifungal properties. The specific structural features, such as the substituents on the nicotinonitrile ring, can influence the degree of antifungal activity.

Antiviral Activity Research

The emergence of new and drug-resistant viral strains necessitates the continuous search for novel antiviral agents. Research into nicotinate and chlorophenyl derivatives has revealed potential inhibitory effects against various viruses, including the Human Immunodeficiency Virus Type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibition

The HIV-1 reverse transcriptase (RT) enzyme is a primary target for antiretroviral therapy. mdpi.com It converts the viral RNA genome into DNA, a critical step for viral replication. uochb.cz Inhibitors of this enzyme are categorized as either nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inactivates it. mdpi.comnih.gov

The NNRTI binding pocket is largely hydrophobic, which is a key consideration in inhibitor design. nih.gov While direct studies on this compound are not prominent, the structural features of related compounds suggest a potential role. For instance, various heterocyclic compounds are being explored as NNRTIs. nih.gov The journey from laboratory discovery to clinical use for approved NNRTIs like nevirapine (B1678648) and efavirenz (B1671121) demonstrates the importance of specific structural motifs for binding affinity and pharmacokinetic properties. nih.gov The development of second-generation NNRTIs, such as etravirine (B1671769) and rilpivirine, has led to novel bicyclic derivatives with improved solubility and potent activity against wild-type HIV-1. uochb.cz

Fragment-based drug discovery has also been employed to identify new binding sites and compounds targeting RT. mdpi.com Studies on pyrazolo[1,5-a]pyridine (B1195680) derivatives, which share a pyridine (B92270) core with nicotinate, have shown that substituents at the 4-position are important for the inhibition of HIV-1 RT. mdpi.com This highlights the potential for the 4-chlorophenyl group in the target molecule to contribute to binding interactions within the enzyme's active or allosteric sites.

Table 1: HIV-1 RT Inhibitory Activity of Selected Pyrazolopyridine Analogs

Compound Modification IC₅₀ (µM) against WT RT
Compound 6 4-bromo substituent ~150
Compound 9 4-methyl substituent ~150
Compound 27 4-alkyne extension 11

Data sourced from a study on fragment-based discovery of HIV-1 RT inhibitors, indicating the importance of substitutions on the pyridine-related core structure. mdpi.com

Studies Related to Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

The COVID-19 pandemic spurred intensive research into antiviral agents targeting SARS-CoV-2. Key viral proteins, such as the 3-chymotrypsin-like cysteine protease (3CLpro or Mpro) and the spike protein, are primary targets for drug development. nih.govnih.gov

Natural products and their derivatives have been a significant source of potential inhibitors. Studies have shown that various phytochemicals, including flavonoids and chlorogenic acid derivatives, possess antiviral activity against coronaviruses. nih.govnih.govarchivepp.com Some compounds are believed to work by inhibiting the 3CLpro enzyme, which is essential for viral replication, while others may block the virus's entry into host cells by binding to the ACE2 receptor or the viral spike protein. nih.govnih.gov

Nicotianamine, a natural compound structurally related to nicotinic acid, has been identified as a molecule capable of binding to the ACE2 receptor, potentially interfering with viral entry. nih.gov Furthermore, the hybridization of different molecular scaffolds is a strategy used to develop new anti-SARS-CoV-2 candidates. researchgate.net Given that this compound is a hybrid structure containing a nicotinate moiety and a chlorophenyl group, it represents a class of compounds with theoretical potential for antiviral activity, although specific research on this molecule for SARS-CoV-2 is not yet prevalent.

Pesticidal Applications

Derivatives of nicotinic acid and compounds containing chlorophenyl groups have been extensively studied and developed for agricultural use as pesticides, functioning as both insecticides and herbicides.

Insecticidal Activity Profiling

Nicotine (B1678760), a natural product from tobacco, is one of the oldest known insecticides. jocpr.com Its mechanism involves mimicking the neurotransmitter acetylcholine (B1216132) and binding to nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to tremors, convulsions, and death. jocpr.comwikipedia.org

Modern synthetic insecticides, known as neonicotinoids, are chemically similar to nicotine and were developed based on its structure. wikipedia.orgnih.gov These compounds are highly effective against a wide range of sucking and chewing insects. jocpr.comwikipedia.org Research into nicotinic acid derivatives has shown that the pyridine nucleus with a side chain at the third position, as seen in this compound, is crucial for toxicity to insects. jocpr.comjocpr.com

Studies have demonstrated that various derivatives of methyl nicotinate exhibit promising insecticidal activity against pests like the green peach aphid (Myzus persicae), American bollworm (Helicoverpa armigera), and maize weevil (Sitophilus zeamais). jocpr.comjocpr.com Additionally, other structures incorporating a 4-chlorophenyl group have also shown potent insecticidal properties. For example, a pyrimido[2,1-b]quinazoline derivative containing this group was found to be a potential larvicide against Anopheles arabiensis, a major malaria vector. nih.gov

Table 2: Insecticidal Activity of Synthesized Nicotinic Acid Derivatives against Various Pests

Pest Species Activity Level
Green peach aphid (Myzus persicae) Promising
American bollworm (Helicoverpa armigera) Promising
Maize weevil (Sitophilus zeamais) Promising

Based on findings from studies on novel nicotinic acid derivatives. jocpr.comjocpr.com

Herbicidal Properties as Auxin Mimics

Synthetic auxin herbicides are a major class of chemicals used for controlling broadleaf weeds in grass crops. researchgate.netpressbooks.pub These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but at high concentrations, they cause uncontrolled and disorganized growth, ultimately leading to the death of susceptible plants. pressbooks.pubunl.edu

The chemical classes of synthetic auxins include pyridinecarboxylic acids (such as picloram (B1677784) and clopyralid), which are structurally related to the nicotinate portion of this compound. researchgate.netmdpi.com Picolinic acid and nicotinic acid are isomers, and modifications to the picolinic acid structure have led to the discovery of potent herbicides. mdpi.com Research has shown that introducing a pyrazolyl group at the 6-position of 2-picolinic acid can produce compounds with significant post-emergence herbicidal activity. mdpi.com This suggests that the core pyridinecarboxylic acid structure is key for this biological effect. While direct herbicidal testing of this compound is not widely reported, its structural similarity to known auxin mimics provides a strong rationale for its potential in this area. nih.gov

Antiproliferative and Anticancer Mechanism Studies

The search for novel anticancer agents has led to the investigation of various chemical structures, including those containing chlorophenyl and nicotinate moieties. These compounds have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival.

The chlorophenyl group is a feature in several compounds with demonstrated antiproliferative activity. For example, derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have been shown to inhibit breast cancer cell growth by targeting the PI3K/Akt/mTOR and Hedgehog signaling pathways. researchgate.net Similarly, o-chlorophenyl substituted pyrimidines have been developed as potent inhibitors of Aurora kinases, which are critical for cell division and are often overexpressed in cancers. nih.gov A study on 3-cyanopyridine (B1664610) derivatives, which are structurally related to nicotinates, found that a compound bearing a 4-chlorophenyl group exhibited notable cytotoxicity against breast cancer cell lines. nih.gov

The nicotinate moiety has also been incorporated into compounds with anticancer potential. A triphenyltin(IV) nicotinate derivative displayed very high antiproliferative activity against several human tumor cell lines, including cervical adenocarcinoma (HeLa), myelogenous leukemia (K562), and malignant melanoma (Fem-x), with some selectivity compared to normal cells. eurekaselect.com Other research on pyrazolo[4,3-e]tetrazolo[4,5-b] jocpr.comjocpr.comnih.govtriazine derivatives has revealed that they can induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. nih.gov

Table 3: Antiproliferative Activity of a Triphenyltin(IV) Nicotinate Derivative

Cell Line Cancer Type IC₅₀ (nM) after 72h
HeLa Human Cervical Adenocarcinoma 46–65
K562 Human Myelogenous Leukemia 46–65
Fem-x Human Malignant Melanoma 46–65

Data from a study on the cytotoxic activity of a nicotinate derivative, indicating potent activity against various tumor cell lines. eurekaselect.com

Enzyme Inhibition in Cancer Pathways (e.g., Matrix Metalloproteinases)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their activity is essential for physiological processes such as tissue remodeling, but their overexpression is implicated in pathological conditions, including cancer metastasis. nih.govnih.govmdpi.com The development of MMP inhibitors has been a significant area of research in cancer therapy. nih.govnih.gov While early inhibitors often lacked specificity, leading to off-target effects, newer strategies focus on developing more selective inhibitors by targeting secondary binding sites (exosites). nih.govmdpi.com

Research into natural product derivatives has identified compounds with MMP inhibitory activity. For instance, certain biflavonoids have shown inhibitory effects against MMP-2 and MMP-9. nih.gov Similarly, synthetic approaches have yielded potent and selective MMP inhibitors. For example, a series of 2-(arylmethylthio)-cyclopentapyrimidin-4-one derivatives were found to be effective inhibitors of MMP-13. researchgate.netmdpi.com Although direct studies on the MMP inhibitory activity of this compound are not prevalent in the reviewed literature, the exploration of structurally related compounds provides a basis for potential future investigations.

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division, structure, and intracellular transport. nih.gov Consequently, inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy. nih.govmdpi.com A study on 5-(4-chlorophenyl)furan derivatives, which share a chlorophenyl moiety with the subject compound, identified several potent inhibitors of tubulin polymerization. nih.gov

In this study, certain pyrazoline and pyridine derivatives were found to be more potent than colchicine (B1669291), a well-known tubulin polymerization inhibitor. nih.gov Specifically, compounds 7c , 7e , and 11a from the study demonstrated significant inhibition of tubulin polymerization and potent antitumor activity against a leukemia cell line. nih.gov These compounds were shown to induce cell-cycle arrest at the G2/M phase and promote apoptosis. nih.gov Molecular docking studies suggested that these compounds bind to the colchicine binding site of tubulin. nih.gov

Table 1: Tubulin Polymerization Inhibition by 5-(4-chlorophenyl)furan Derivatives

Compound IC₅₀ (µM) for Leukemia SR Cell Line Percentage Inhibition of Tubulin Polymerization
7c 0.09 95.2%
7e 0.05 96.0%
11a 0.06 96.3%
Colchicine (Reference) >0.1 Not specified

Data sourced from a study on 5-(4-chlorophenyl)furan derivatives. nih.gov

General Antiproliferative Activity

The antiproliferative activity of various nicotinate and chlorophenyl derivatives has been explored against several cancer cell lines. A study on substituted nicotinamides revealed that certain thieno[2,3-b]pyridine (B153569) derivatives possess interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. nih.govresearchgate.net For instance, compounds 3b, 4c–5d, 7b–12a, 10d, and 13b were highlighted for their antiproliferative effects. nih.gov

In another study, new 7-oxo, 7-chloro, and 7-amino 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. nih.gov Among them, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound. nih.gov Furthermore, a series of N-(2,5-dimethylphenyl)-4-pyridin-3-ylpyrimidin-2-amine derivatives have been synthesized as Imatinib analogues, showing potential as anticancer agents.

A series of (R)-roscovitine derivatives were designed, and the (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue (4g) demonstrated potent antiproliferative activity against A549 lung carcinoma cells with an IC₅₀ value of 0.61 ± 0.06 μM, which was significantly more potent than the parent compound, (R)-roscovitine. nih.gov This compound also induced S-phase cell cycle arrest and suppressed cell migration and invasion. nih.gov

Additionally, the synthesis of 6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrile and its amidine hydrochloride salt has been reported, with these compounds being evaluated for their antiproliferative activities. nih.gov

Other Pharmacological Research Areas

Enzyme Inhibition (e.g., Urease, Acetylcholinesterase, RNase H)

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov It is a significant virulence factor for some pathogenic bacteria, and its inhibition is a therapeutic target. nih.govnih.govdergipark.org.tr Compounds containing a thiourea (B124793) or urea fragment are often explored as urease inhibitors. nih.gov For example, 1-(4-chlorophenyl)-3-palmitoylthiourea is a potent inhibitor of jack bean urease. nih.gov

A study on 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives revealed that several of these compounds exhibited strong inhibitory activity against urease, with some showing IC₅₀ values in the low micromolar range, significantly more potent than the thiourea standard. scielo.br Another study on pyridylpiperazine hybrid derivatives also identified potent urease inhibitors. frontiersin.org

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov AChE inhibitors are used in the treatment of various neurological conditions, including Alzheimer's disease. nih.gov Research has shown that various heterocyclic compounds, including those with a pyridine nucleus, can exhibit AChE inhibitory activity. nih.gov For example, a study on the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+) demonstrated its ability to inhibit AChE. nih.gov A computational study also aimed to identify phytochemicals as potential AChE inhibitors. plos.org

RNase H Inhibition: Ribonuclease H (RNase H) is an enzyme that cleaves the RNA strand in RNA/DNA hybrids, a process essential for the replication of retroviruses like HIV. researchgate.netnih.gov Therefore, RNase H is a validated target for the development of antiretroviral drugs. researchgate.netnih.govmdpi.com Several classes of small molecules have been identified as inhibitors of HIV-1 RNase H. researchgate.netnih.gov Notably, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been studied as promising dual inhibitors of HIV-1 reverse transcriptase-associated RNase H. researchgate.net In one study, a number of these derivatives inhibited RNase H function in the low micromolar range. researchgate.net

Receptor Modulation Studies

The modulation of various receptors is a cornerstone of pharmacology. Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are implicated in various neurological processes and are a target for therapeutic intervention. nih.gov While direct studies on this compound are not available, research on related structures provides insights. For instance, nicotinic acid itself has been shown to affect gene expression, which may be mediated by receptor interactions. nih.gov

Antioxidant Activity Assessment

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. nih.govresearchgate.net The antioxidant properties of various chemical classes, including those related to nicotinic acid and chlorophenyl structures, have been investigated.

A study on transition metal complexes of [Methyl 2-((4-chlorophenyl)(hydroxy)methyl) acrylate] found that all the synthesized complexes were active antioxidants. nih.gov Substituted pyridoindoles have also been identified as effective scavengers of reactive oxygen species. nih.gov Furthermore, the antioxidant potential of some novel derivatives of thiazolo[4,5-b]pyridine (B1357651) has been evaluated, showing their ability to scavenge DPPH radicals. researchgate.net Another study synthesized 5-substituted pyrrolo[1,2-b]pyridazines and found that several of these compounds exhibited profound inhibition of lipid peroxidation in vitro. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of molecules structurally related to methyl 5-(4-chlorophenyl)nicotinate is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous compounds reveal that even minor modifications can lead to significant changes in biological activity.

For instance, in a series of sulfonylpiperazine analogs, the position of a fluorine substituent on a phenyl ring was shown to be critical for potency at human neuronal nicotinic receptors. nih.gov Moving the fluorine from the para to the ortho position did not significantly alter potency for the α4β2 subtype but led to a notable 12-fold decrease in potency for the α3β4 subtype. nih.gov The complete removal of the fluorine or its replacement with a pyridinyl group also resulted in decreased potency for both receptor subtypes. nih.gov Conversely, an unsubstituted phenyl analog showed a two-fold increase in potency for both subtypes. nih.gov

In another class of compounds, nicotinamide (B372718) derivatives with antifungal properties, the modification of substituents on an aniline (B41778) ring significantly influenced their activity. mdpi.com Replacing an isopropyl group with fluorine, trifluoromethyl, methyl, ethyl, tert-butyl, or dimethylamino groups resulted in reduced potency. mdpi.com Furthermore, the introduction of chlorine or bromine to the aniline ring was also detrimental to the biological activity. mdpi.com

The modification of a piperazine (B1678402) ring in other analogs also demonstrated a profound impact on efficacy. The addition of a methyl group at the 3-position or increasing the distance between sulfonamide and carboxamide groups led to a loss of both biochemical and whole-cell activities. nih.gov These findings underscore the principle that the steric and electronic properties of substituents, as well as their relative positioning within the molecule, are critical determinants of biological function.

Table 1: Impact of Substituent Modification on Receptor Potency

SeriesAnalogModificationHα4β2 nAChR PotencyHα3β4 nAChR Potency
21Para-fluoroBaselineBaseline
216Ortho-fluoroNo significant change12-fold decrease
217Pyridinyl2-fold decrease5-fold decrease
218Phenyl (unsubstituted)2-fold increase2-fold increase

Data sourced from structure-activity relationship studies of sulfonylpiperazine analogs. nih.gov

Role of the 4-Chlorophenyl Moiety in Biological Interactions

The 4-chlorophenyl group is a common structural motif in many biologically active compounds and its presence in this compound is significant for its interactions with biological targets. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the entire molecule, affecting its binding affinity and reactivity.

In a study of N-(chlorophenyl)pyridinecarboxamides, the position of the chlorine atom on the phenyl ring was found to influence the molecular conformation and intermolecular interactions. acs.org For example, in the crystal structure of N-(meta-chlorophenyl)nicotinamide, the molecules form one-dimensional zig-zag chains through N–H···N hydrogen bonds, which are further stabilized by C–H···O interactions to form two-dimensional sheets. acs.org In contrast, the ortho-chloro isomer exhibits short intramolecular interactions between the chlorine and the N–H group. acs.org

Influence of the Nicotinate (B505614) Ester Functional Group on Activity

The ester group can function as a prodrug moiety. Studies on various alkyl nicotinates, such as methyl, ethyl, and butyl nicotinate, have shown that they can permeate the skin and are subsequently hydrolyzed by esterases to release nicotinic acid, the active compound. nih.gov The rate of this hydrolysis and the permeation of the ester are dependent on the alkyl chain length. nih.gov Specifically, the total flux of the compound across the skin was highest for methyl nicotinate, suggesting that the smaller methyl group may facilitate better penetration. nih.gov

Furthermore, the esterification of a biologically active molecule can alter its properties. For example, vitamin E nicotinate, an ester of tocopherol and niacin, exhibits anti-inflammatory properties that are distinct from the simple combination of its constituent parts. oup.com This suggests that the nicotinate ester itself can confer unique biological functions. The ester linkage blocks the free radical scavenging properties of vitamin E, indicating that its mechanism of action is not simply the release of the parent molecules. oup.com

Design Strategies for Enhanced Bioactivity

D-π-A-π-D Type Structural Designs in Chlorophenyl Derivatives

The design of molecules with specific electronic properties is a key strategy for enhancing bioactivity. One such approach involves the creation of Donor-π-Acceptor-π-Donor (D-π-A-π-D) type structures. In the context of chlorophenyl derivatives, this design principle can be used to modulate the electronic and photophysical properties of the molecule.

While not directly about this compound, studies on related structures provide insight. For example, the introduction of π-electron donor groups, such as phenylethynyl or ethynyl (B1212043) groups, to a core structure can significantly increase the absorption and emission wavelengths. mdpi.com In BODIPY dyes, an aryl substituent in the meso position has little effect on the electronic conjugation because it is typically oriented perpendicular to the core. However, adding π-electron donors at other positions can extend the π-electronic delocalization, leading to a bathochromic shift (a shift to longer wavelengths) in the absorption and luminescence spectra. mdpi.com This principle of extending π-conjugation through carefully placed donor and acceptor moieties is a powerful tool for tuning the properties of a molecule to achieve a desired biological effect.

Engineering of Linker Regions in Nicotinamide Analogues

The linker region that connects different pharmacophores within a molecule is a critical element in drug design. Modifying the linker can optimize the spatial orientation of the key binding groups, thereby enhancing interaction with the target protein.

In the development of nicotinamide mononucleotide (NMN⁺) redox cofactor systems, computational approaches were used to design new interactions between the enzyme and the cofactor. nih.govnih.gov By engineering the binding pocket of a glucose dehydrogenase, a significant switch in cofactor specificity from the natural NAD⁺ to the non-canonical NMN⁺ was achieved. nih.gov This involved creating a positively charged region to anchor the monophosphate of NMN⁺ in a catalytically favorable position. nih.gov

Similarly, in a series of inhibitors for Mycobacterium tuberculosis, modifications to the linker between a sulfonamide and a carboxamide group were explored. nih.gov It was found that increasing the distance between these two groups resulted in a loss of both whole-cell and enzymatic activity, highlighting the critical role of the linker in maintaining the correct orientation of the pharmacophores for effective binding. nih.gov These examples demonstrate that the rational engineering of linker regions, in terms of length, rigidity, and chemical nature, is a crucial strategy for enhancing the bioactivity of nicotinamide analogues.

Future Research Directions and Translational Potential

Development of Novel and Green Synthetic Routes

The synthesis of 5-aryl-nicotinates, such as Methyl 5-(4-chlorophenyl)nicotinate, traditionally relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. google.comresearchgate.net This reaction typically involves the coupling of an aryl halide, in this case, a derivative of 5-bromonicotinate, with an arylboronic acid, here, 4-chlorophenylboronic acid. google.com While effective, conventional methods often require harsh reaction conditions and the use of environmentally challenging solvents.

Future research is increasingly focused on developing greener and more sustainable synthetic protocols. These efforts are centered on several key areas:

Eco-friendly Solvents: Replacing conventional organic solvents with greener alternatives like ionic liquids or water is a primary objective. google.com For instance, the use of a green solvent like Cyrene™ has shown promise in nucleophilic aromatic substitutions of nicotinic esters, offering a less toxic and more sustainable option compared to traditional solvents like DMF and DMSO. mdpi.com

Catalyst Optimization: Research is ongoing to develop more efficient and recyclable catalyst systems. diva-portal.org This includes the use of nickel-based catalysts, which are more abundant and less expensive than palladium. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times, often leading to higher yields and cleaner product formation with reduced energy consumption. researchgate.netnih.govresearchgate.netrasayanjournal.co.in The application of microwave irradiation to the synthesis of substituted nicotinates and related heterocyclic compounds has been shown to be a viable and efficient green chemistry approach. researchgate.netnih.govresearchgate.netrasayanjournal.co.in

A proposed green synthetic route for this compound could involve a microwave-assisted Suzuki-Miyaura coupling reaction in an aqueous medium or using a biodegradable solvent, with a recyclable palladium or nickel catalyst.

Table 1: Comparison of Conventional and Potential Green Synthetic Routes for this compound

FeatureConventional Suzuki-Miyaura CouplingPotential Green Synthetic Route
Catalyst Palladium-basedRecyclable Palladium or Nickel-based
Solvent Organic solvents (e.g., DMF, Toluene)Water, Cyrene™, or other green solvents
Energy Source Conventional heatingMicrowave irradiation
Reaction Time Hours to daysMinutes to hours
Environmental Impact HigherLower

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new chemical entities with improved properties. mdpi.comnih.gov For this compound, these techniques can be employed to design next-generation analogues with enhanced efficacy and selectivity for specific biological targets.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, allowing for the estimation of binding affinity. mdpi.comnih.govijper.orgnih.gov By identifying the key interactions between this compound and a potential biological target, researchers can design modifications to enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govnih.gov These models can be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates.

Conformational Analysis: Understanding the three-dimensional shape and flexibility of this compound is crucial for its interaction with biological receptors. Computational methods can predict the most stable conformations and the energy barriers between them. nih.gov

Through these in silico methods, researchers can systematically explore a vast chemical space of potential analogues by modifying the core structure of this compound. For example, substitutions on the phenyl and pyridine (B92270) rings can be computationally evaluated to predict their impact on biological activity.

Table 2: Key Computational Parameters for Designing Analogues

Computational MethodParameterApplication in Analogue Design
Molecular Docking Binding Affinity (e.g., Docking Score)Predicts the strength of interaction with a target protein.
QSAR Predictive Activity (e.g., pIC50)Estimates the biological activity of unsynthesized analogues.
Conformational Analysis Rotational Energy BarriersDetermines the flexibility and preferred shape of the molecule.

Exploration of New Therapeutic Avenues Based on Identified Mechanisms

The therapeutic potential of nicotinic acid and its derivatives is well-established in the treatment of dyslipidemia. nih.gov However, the unique structural features of this compound suggest that it may possess a broader range of pharmacological activities.

Future research should focus on exploring new therapeutic avenues by investigating the underlying mechanisms of action. Potential areas of interest include:

Anti-inflammatory Properties: Nicotinic acid has been shown to exert anti-inflammatory effects through the GPR109A receptor in immune cells. nih.govnih.gov It is plausible that this compound could modulate inflammatory pathways, making it a candidate for the treatment of chronic inflammatory diseases.

Herbicidal Activity: Derivatives of nicotinic acid have been investigated for their herbicidal properties. mdpi.comnih.govnih.govmdpi.com The presence of the chlorophenyl group in this compound may confer specific phytotoxic activity, warranting investigation into its potential as a novel herbicide.

Antiparasitic and Antimicrobial Activity: Some 5-aryl-substituted heterocyclic compounds have demonstrated activity against various pathogens. nih.gov Screening this compound and its analogues against a panel of parasites and microbes could uncover new therapeutic applications.

The exploration of these therapeutic avenues will require a combination of in vitro and in vivo studies to identify the specific biological targets and elucidate the mechanisms of action.

Q & A

Q. What are the established synthetic routes for Methyl 5-(4-chlorophenyl)nicotinate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a chlorophenyl group to the nicotinate core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, analogous methods (e.g., using sodium hydride and methyl halide in refluxing toluene, as seen in cyclopentanecarboxylate synthesis) can be adapted . Optimization includes:

  • Temperature control : Maintain reflux conditions (110–130°C) to ensure complete reaction without decomposition.
  • Catalyst selection : Use Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min, UV detection at 254 nm for purity assessment (>95%) .
  • NMR : ¹H NMR (CDCl₃) should show aromatic protons at δ 7.3–8.5 ppm (chlorophenyl and pyridine rings) and the methyl ester at δ 3.9–4.1 ppm .
  • Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 262.7 (calculated for C₁₃H₁₁ClNO₂) .

Advanced Research Questions

Q. How do structural modifications at the 5-position of the nicotinate ring influence biological activity, particularly in enzyme inhibition?

Methodological Answer: Substituents at the 5-position (e.g., nitro, chloro, or phenyl groups) alter steric and electronic properties, affecting binding to enzymes like SARS-CoV-2 main protease. To assess:

  • Enzyme assays : Compare IC₅₀ values of this compound against analogs (e.g., 5-nitrophenyl derivatives) using fluorescence-based protease activity assays .
  • Molecular docking : Use AutoDock Vina to model interactions between the chlorophenyl group and protease active sites (e.g., His41/Cys145 residues) .

Q. What strategies are effective in resolving discrepancies in reported logP values for this compound derivatives?

Methodological Answer: Discrepancies arise from measurement methods (shake-flask vs. computational). To address:

  • Experimental validation : Use the shake-flask method with octanol/water partitioning, followed by HPLC quantification .
  • Computational cross-check : Compare results from software (e.g., ACD/Labs or ChemAxon) with experimental data to identify systematic biases .

Q. How can in silico modeling predict the metabolic stability of this compound in biological systems?

Methodological Answer:

  • Metabolite prediction : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., methyl ester hydrolysis or chlorophenyl hydroxylation) .
  • CYP450 inhibition assays : Validate predictions with human liver microsomes (HLMs) and LC-MS/MS to quantify parent compound depletion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.